3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea
Description
The compound 3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea is a urea derivative featuring a dihydropyridazinone core substituted with a 4-ethoxyphenyl group and linked via an ethyl chain to a 4-(trifluoromethyl)phenyl urea moiety. Its molecular formula is inferred as C₂₂H₂₁F₃N₄O₃ (molecular weight ≈ 446.4 g/mol), based on structural analogs . Key structural attributes include:
- Ethyl linker: Balances flexibility and steric constraints compared to longer chains.
- Trifluoromethylphenyl urea: A common pharmacophore in kinase inhibitors, offering metabolic stability and target binding affinity.
Properties
IUPAC Name |
1-[2-[3-(4-ethoxyphenyl)-6-oxopyridazin-1-yl]ethyl]-3-[4-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O3/c1-2-32-18-9-3-15(4-10-18)19-11-12-20(30)29(28-19)14-13-26-21(31)27-17-7-5-16(6-8-17)22(23,24)25/h3-12H,2,13-14H2,1H3,(H2,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOHQVPDCQPJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)NC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-(4-Ethoxyphenyl)-1,2-diketone
A substituted 1,2-diketone precursor is treated with hydrazine hydrate in refluxing ethanol to form the dihydropyridazinone ring. The ethoxyphenyl group is introduced via Friedel-Crafts acylation or Suzuki coupling prior to cyclization. For example:
Reaction yields range from 65–78% depending on the electron-donating effects of the ethoxy group.
Alternative Routes Using Nitration and Reduction
In some protocols, nitration of pre-formed pyridazinones followed by reduction introduces substituents. For instance, nitration at the 3-position using fuming HNO₃ at −20°C, followed by catalytic hydrogenation, achieves the desired substitution pattern.
Introduction of the Ethylamine Side Chain
The ethylamine linker is critical for connecting the pyridazinone core to the urea group. This step involves alkylation or nucleophilic substitution:
Alkylation with 2-Bromoethylamine
The pyridazinone nitrogen is alkylated using 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate. The reaction proceeds in anhydrous DMF at 60–80°C for 12–24 hours:
Yields are moderate (50–65%) due to competing N-oxide formation.
Reductive Amination
An alternative approach employs reductive amination of a ketone intermediate with ethylenediamine under hydrogen gas and palladium catalysis. This method improves regioselectivity but requires additional purification steps.
Formation of the Urea Linkage
The final step couples the ethylamine-functionalized pyridazinone with 4-(trifluoromethyl)phenyl isocyanate to form the urea bond:
Reaction with 4-(Trifluoromethyl)phenyl Isocyanate
The amine intermediate reacts with 4-(trifluoromethyl)phenyl isocyanate in dichloromethane or THF at room temperature:
Triethylamine is often added to scavenge HCl, achieving yields of 70–85%.
Carbamate Intermediate Route
In cases where isocyanates are unstable, a carbamate intermediate is generated by reacting the amine with phosgene, followed by treatment with 4-(trifluoromethyl)aniline. This two-step process mitigates side reactions but requires stringent safety protocols.
Optimization and Challenges
Regioselectivity in Pyridazinone Formation
The ethoxyphenyl group’s electron-donating nature directs substitution to the 3-position of the pyridazinone ring. However, competing 4-substitution can occur if reaction temperatures exceed 80°C.
Purification Techniques
Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating the final compound. HPLC analysis confirms purity >98%.
Scalability Considerations
Large-scale synthesis faces challenges in controlling exothermic reactions during cyclization and urea formation. Continuous flow reactors improve heat dissipation and reproducibility.
Analytical Characterization
The compound is validated using:
-
¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, urea NH), 7.72–7.68 (m, 4H, aromatic), 4.12 (q, 2H, OCH₂CH₃), 3.59 (t, 2H, CH₂NH).
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LC-MS : m/z 446.4 [M+H]⁺, consistent with the molecular formula C₂₂H₂₁F₃N₄O₃.
-
IR : Peaks at 1685 cm⁻¹ (C=O, urea) and 1240 cm⁻¹ (C-O, ethoxy).
Comparative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially targeting the ethoxy or urea groups.
Reduction: : Reduction reactions might reduce the oxo group to a hydroxyl group.
Substitution: : Various substitution reactions could be performed, particularly involving the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide
Reducing agents: : Sodium borohydride, lithium aluminium hydride
Substitution reagents: : Halogenating agents, nucleophiles such as amines or thiols
Major Products Formed
Oxidation products: : Conversion to carboxylic acids or aldehydes
Reduction products: : Alcohol derivatives
Substitution products: : Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
The compound has shown potential in several scientific research applications:
Chemistry: : Used as a reagent or intermediate in synthetic organic chemistry.
Biology: : Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: : Potential use as a pharmacophore in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: : Used in the development of new materials or chemical products due to its unique structure and reactivity.
Mechanism of Action
The compound’s mechanism of action can be attributed to its interaction with specific molecular targets:
Molecular targets: : May include enzymes, receptors, or DNA, depending on its application.
Pathways involved: : Could involve inhibition of enzyme activity, modulation of receptor activity, or interference with DNA replication or transcription.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Molecular Data
The table below compares the target compound with structurally related urea derivatives:
Key Structural Differences
- Substituent Effects: The 4-ethoxyphenyl group in the target compound replaces the 4-methylphenyl group in the analog, increasing oxygen content and hydrophilicity. Compared to the thiazole-containing derivatives (8j, 8k), the dihydropyridazinone core may confer distinct electronic properties .
Molecular Weight Trends :
Research Findings and Implications
Hypothesized Structure-Activity Relationships
- The trifluoromethyl group in all compounds likely enhances metabolic stability and target binding via hydrophobic interactions.
- The ethoxy substituent in the target compound may improve solubility compared to methyl or chloromethyl groups, though this requires experimental validation.
Biological Activity
The compound 3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea is a complex organic molecule that has garnered attention due to its potential biological activities. This article delves into its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C19H21F3N4O2
- Molecular Weight : 396.39 g/mol
- CAS Number : Not explicitly listed in the search results but can be derived from the molecular structure.
The compound features a urea moiety, a trifluoromethyl group, and a dihydropyridazine structure, which are known to influence its biological activity.
Structural Characteristics
| Component | Description |
|---|---|
| Urea Group | Enhances hydrogen bonding and solubility |
| Trifluoromethyl Group | Increases metabolic stability and lipophilicity |
| Dihydropyridazine Core | Imparts specific interactions with biological targets |
Research indicates that the presence of the trifluoromethyl group significantly enhances the biological activity of compounds by improving their interaction with target proteins through halogen bonding. This property is crucial in drug design as it increases the likelihood of effective binding to enzymes or receptors.
Pharmacological Effects
- Anticancer Activity : Preliminary studies suggest that derivatives of dihydropyridazine compounds exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to the target molecule have shown inhibitory effects on breast cancer cells (MCF-7) with IC50 values indicating moderate potency .
- Enzyme Inhibition : The compound's structural features suggest potential inhibition of key enzymes such as cyclooxygenase (COX) and lipoxygenases (LOX), which are involved in inflammatory pathways .
- Cholinesterase Inhibition : Some derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are vital in neurodegenerative diseases like Alzheimer's .
Study 1: Anticancer Activity
A study investigated the cytotoxic effects of similar dihydropyridazine derivatives on MCF-7 cells. The results indicated that certain modifications in the structure led to enhanced cytotoxicity, suggesting that the target compound may also exhibit similar properties.
- IC50 Values :
- MCF-7 Cells: 10.4 μM
- Hek293 Cells: 12.5 μM
Study 2: Enzyme Inhibition Profile
Another research focused on the inhibition of AChE and BChE by related compounds. The findings highlighted that the presence of electron-withdrawing groups like trifluoromethyl significantly improved inhibitory activity.
| Compound | AChE IC50 (μM) | BChE IC50 (μM) |
|---|---|---|
| Compound A | 19.2 | 13.2 |
| Target Compound | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3-{2-[3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-1-[4-(trifluoromethyl)phenyl]urea, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step coupling reactions. For example:
- Step 1 : Formation of the pyridazinone core via cyclization of hydrazine derivatives with diketones under reflux conditions (e.g., ethanol, 80–100°C) .
- Step 2 : Alkylation or amination to introduce the ethyl linker, often using nucleophilic substitution with bromoethyl intermediates in DMF at 60–80°C .
- Step 3 : Urea formation via reaction of isocyanates with amines, requiring anhydrous conditions (e.g., THF, 0–5°C) to minimize side reactions .
- Optimization : Use statistical design of experiments (DoE) to test variables like temperature, solvent polarity, and catalyst loading. Central composite designs can identify optimal yields while minimizing experimental runs .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR confirm regiochemistry of the pyridazinone ring and urea linkage. Aromatic protons near δ 7.0–8.5 ppm indicate substituted phenyl groups .
- IR : Stretching bands at ~1650 cm (C=O of urea) and ~1250 cm (C-F of trifluoromethyl) validate functional groups .
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% formic acid) separate impurities. High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 478.16) .
Q. How can researchers assess the compound’s preliminary biological activity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against kinases or phosphodiesterases (PDEs) using fluorescence-based assays (e.g., PDE4 inhibition measured via cAMP hydrolysis) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or A549) at 10–100 μM concentrations. IC values guide structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity to biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with PDE4 or kinase active sites. Focus on hydrogen bonding with urea carbonyl and π-π stacking with aromatic substituents .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM/PBSA) to prioritize targets .
Q. How can contradictory data on the compound’s solubility and metabolic stability be resolved?
- Methodological Answer :
- Solubility Studies : Compare shake-flask (equilibrium) vs. kinetic solubility assays. Use biorelevant media (FaSSIF/FeSSIF) to mimic intestinal conditions .
- Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS. Co-administer CYP inhibitors (e.g., ketoconazole) to identify major metabolic pathways .
Q. What experimental designs address regioselectivity challenges during functionalization of the pyridazinone ring?
- Methodological Answer :
- Protecting Group Strategy : Temporarily block reactive sites (e.g., ethoxy group) with tert-butyldimethylsilyl (TBDMS) to direct alkylation to the N-1 position .
- Catalytic Control : Use Pd-catalyzed C-H activation to selectively modify the 3-position of the pyridazinone. Screen ligands (e.g., XPhos) to enhance regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
